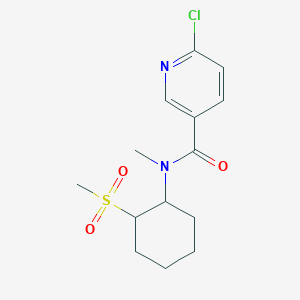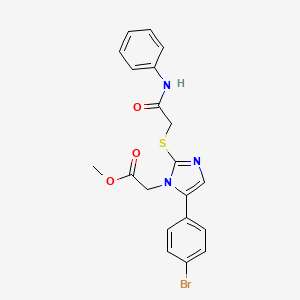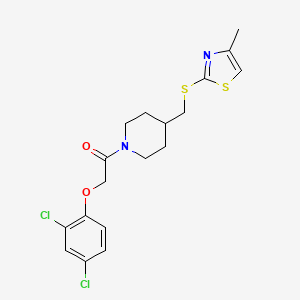
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has recently gained attention as a potential therapeutic agent for the treatment of various types of cancer, including hematological malignancies and solid tumors.
作用机制
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide inhibits the transcription of ribosomal RNA (rRNA) by binding to the DNA template and preventing the recruitment of RNA polymerase I. This results in the disruption of ribosome biogenesis, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to the activation of p53 and other tumor suppressor pathways, which can induce apoptosis and inhibit tumor growth. 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has also been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
实验室实验的优点和局限性
The advantages of using 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide in lab experiments include its selective cytotoxicity against cancer cells, its ability to induce apoptosis and inhibit tumor growth, and its potential to target cancer stem cells. However, the limitations of using 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide include its relatively low potency and selectivity compared to other targeted therapies, as well as the potential for off-target effects.
未来方向
Future research on 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide could focus on identifying biomarkers that predict response to treatment, developing combination therapies that enhance its efficacy, and improving its pharmacokinetic properties. Other potential directions for research include investigating the role of 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide in the regulation of other cellular processes, such as DNA repair and epigenetic regulation, and exploring its potential use in other diseases beyond cancer.
合成方法
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-3-pyridinecarboxylic acid with cyclohexylamine, followed by the addition of methanesulfonyl chloride and N-methylmorpholine. The resulting compound is then purified using column chromatography to obtain 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide in its final form.
科学研究应用
6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has selective cytotoxicity against cancer cells, including those that are resistant to conventional chemotherapy. 6-chloro-N-(2-methanesulfonylcyclohexyl)-N-methylpyridine-3-carboxamide has also been shown to induce apoptosis and inhibit tumor growth in various animal models of cancer.
属性
IUPAC Name |
6-chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-17(14(18)10-7-8-13(15)16-9-10)11-5-3-4-6-12(11)21(2,19)20/h7-9,11-12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEFXBFIRWXWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((4-allyl-5-(3-chlorobenzo[b]thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2809181.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2809189.png)
![1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide](/img/structure/B2809190.png)
![3,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2809191.png)


![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2809194.png)
![N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809195.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2809198.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2809202.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2809203.png)